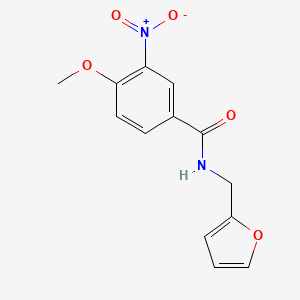
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide, also known as FANFT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitroaromatic derivative that has been used as a model compound for studying the mechanism of action of various biological processes. In
Wirkmechanismus
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide is a genotoxic compound that can cause DNA damage through the formation of reactive intermediates. The nitro group of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide can be reduced to form a nitroso intermediate, which can react with nucleophilic sites in DNA to form adducts. These adducts can lead to mutations and potentially carcinogenic effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide has been shown to induce DNA damage and mutagenesis in various cell types. It has also been shown to induce apoptosis and cell cycle arrest in some cell types. N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide has been studied for its potential use as a chemotherapeutic agent due to its ability to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide is a useful tool for studying the mechanism of action of various biological processes. It is a relatively stable compound that can be easily synthesized and purified. However, N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide is a genotoxic compound that can be hazardous to handle and dispose of. It is also important to note that the effects of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide on biological systems may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide. One area of interest is the development of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide analogs with improved selectivity and potency for use as chemotherapeutic agents. Another area of interest is the use of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide as a tool for studying the role of DNA damage and repair in aging and age-related diseases. Additionally, the use of N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide as a substrate for studying the activity of various enzymes may lead to the discovery of new drug targets and therapeutic strategies.
Synthesemethoden
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with 2-furylmethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide has been widely used as a model compound for studying the mechanism of action of various biological processes. It has been used in studies of DNA damage, mutagenesis, and carcinogenesis. N-(2-furylmethyl)-4-methoxy-3-nitrobenzamide has also been used as a substrate for studying the activity of various enzymes, including cytochrome P450 enzymes and glutathione S-transferases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-12-5-4-9(7-11(12)15(17)18)13(16)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHGRWXILFKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)
![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
![3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)